molecular formula C6H5F7O B3042774 4,4,5,5,6,6,6-Heptafluorohex-2-en-1-ol CAS No. 679-03-8

4,4,5,5,6,6,6-Heptafluorohex-2-en-1-ol

Cat. No.: B3042774
CAS No.: 679-03-8
M. Wt: 226.09 g/mol
InChI Key: FJRYHIWIYHYOTE-UHFFFAOYSA-N
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Description

4,4,5,5,6,6,6-Heptafluorohex-2-en-1-ol: is a fluorinated organic compound with the molecular formula C6H5F7O It is characterized by the presence of multiple fluorine atoms, which impart unique chemical and physical properties to the compound

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4,5,5,6,6,6-Heptafluorohex-2-en-1-ol typically involves the introduction of fluorine atoms into a hexenol backbone. One common method is the fluorination of hex-2-en-1-ol using fluorinating agents such as elemental fluorine (F2) or fluorinating reagents like Selectfluor . The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorine gas. The process includes steps like purification and distillation to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 4,4,5,5,6,6,6-Heptafluorohex-2-en-1-ol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction of this compound can lead to the formation of partially or fully hydrogenated products.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like or in acidic or basic media.

    Reduction: Reagents such as or .

    Substitution: Nucleophiles like or can be used for substitution reactions.

Major Products:

    Oxidation: Formation of heptafluorohexanoic acid or heptafluorohexanal.

    Reduction: Formation of hexafluorohexanol or hexafluorohexane.

    Substitution: Formation of fluorinated amines or thiols.

Scientific Research Applications

Chemistry: 4,4,5,5,6,6,6-Heptafluorohex-2-en-1-ol is used as a building block in the synthesis of various fluorinated compounds. Its unique reactivity makes it valuable in the development of new materials and catalysts.

Biology: In biological research, this compound can be used as a probe to study enzyme mechanisms and protein interactions due to its fluorinated nature, which can affect biological activity.

Medicine: The compound’s potential as a pharmaceutical intermediate is being explored, particularly in the development of drugs that require fluorinated moieties for enhanced metabolic stability and bioavailability.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals, including surfactants and lubricants, due to its unique physicochemical properties.

Mechanism of Action

The mechanism of action of 4,4,5,5,6,6,6-Heptafluorohex-2-en-1-ol involves its interaction with molecular targets through its fluorinated functional groups. The presence of multiple fluorine atoms can enhance the compound’s binding affinity to specific enzymes or receptors, thereby modulating their activity. The pathways involved may include inhibition or activation of enzymatic processes, depending on the specific application.

Comparison with Similar Compounds

  • 4,4,5,5,6,6,6-Heptafluorohexanoic acid
  • 4,4,5,5,6,6,6-Heptafluorohexan-1-ol
  • (2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Heptadecafluorononyl)oxirane

Comparison: 4,4,5,5,6,6,6-Heptafluorohex-2-en-1-ol is unique due to its enolic structure, which provides distinct reactivity compared to its saturated or carboxylic acid counterparts. The presence of the double bond in the enol form allows for additional chemical transformations that are not possible with the fully saturated analogs. This uniqueness makes it a valuable compound for specialized applications in research and industry.

Properties

IUPAC Name

4,4,5,5,6,6,6-heptafluorohex-2-en-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F7O/c7-4(8,2-1-3-14)5(9,10)6(11,12)13/h1-2,14H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJRYHIWIYHYOTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C=CC(C(C(F)(F)F)(F)F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F7O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20895233
Record name 3-(Perfluoropropyl)-2-propen-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20895233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

679-03-8
Record name 3-(Perfluoropropyl)-2-propen-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20895233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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